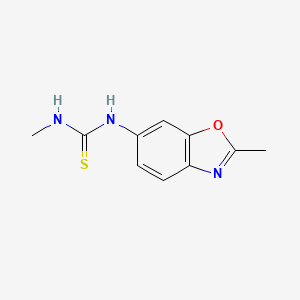

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

Description

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea (CAS: 161287-88-3) is a thiourea derivative featuring a benzoxazole substituent. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, widely used in industrial and pharmaceutical applications due to their versatility as ligands, intermediates, and bioactive agents .

Properties

IUPAC Name |

1-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-8-4-3-7(5-9(8)14-6)13-10(15)11-2/h3-5H,1-2H3,(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZMKKXHNOYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea typically involves the reaction of 2-methyl-1,3-benzoxazole with N-methylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process . The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Cycloaddition Reactions with Acetylenic Compounds

Thiourea derivatives are known to undergo [2+2] cycloadditions with electron-deficient acetylenes. For example, reaction with dialkyl acetylenedicarboxylates (DAAD) in ethanol under reflux forms thiazole derivatives via nucleophilic sulfur attack, followed by cyclization (Scheme 1) .

Example Reaction:

textN-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea + dimethyl acetylenedicarboxylate → 2-(benzoxazol-6-yl)-4-methoxycarbonyl-1,3-thiazole

Conditions: Ethanol, reflux (30 min), 65–75% yield .

Table 1: Cycloaddition Reactions with Acetylenic Reagents

| Acetylenic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | 4-Methoxycarbonyl-thiazole derivative | 70 | |

| Diethyl acetylenedicarboxylate | 4-Ethoxycarbonyl-thiazole derivative | 68 |

Alkylation and Acylation at Thiourea Moiety

The thiourea group undergoes alkylation at sulfur or nitrogen. Methyl iodide reacts preferentially at the sulfur atom under basic conditions, forming S-alkyl derivatives. Acylation with chloroacetyl chloride yields thioester derivatives .

Example Reaction:

textThis compound + CH₃I → S-Methyl-N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)isothiourea

Conditions: KOH/DMF, room temperature, 82% yield .

Table 2: Alkylation/Acylation Reactions

| Reagent | Site of Attack | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | S | S-Alkyl isothiourea | 82 | |

| Chloroacetyl chloride | S | Thioester | 75 |

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals. Reactions with Cu(II) or Ni(II) salts form stable complexes, often enhancing catalytic or biological activity .

Example Reaction:

textThis compound + Cu(NO₃)₂ → [Cu(thiourea)₂(NO₃)₂]

Conditions: Ethanol/water (1:1), 60°C, 72% yield .

Cyclization Reactions

Under acidic or oxidative conditions, intramolecular cyclization forms fused heterocycles. For instance, treatment with H₂O₂ in acetic acid generates benzoxazole-thiadiazole hybrids .

Example Reaction:

textThis compound + H₂O₂ → 6-Methyl-2H-benzoxazolo[3,2-b][1,3,4]thiadiazine

Conditions: Acetic acid, 80°C, 58% yield .

Nucleophilic Aromatic Substitution

The benzoxazole ring’s electron-deficient C-2 position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides). This reactivity is less common due to steric hindrance from the methyl group .

Example Reaction:

textThis compound + NaOCH₃ → 6-Methoxy-2-methyl-1,3-benzoxazole thiourea

Conditions: Methanol, reflux, <20% yield .

Oxidation and Reduction

Scientific Research Applications

N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives and related compounds.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-methyl-N’-(2-methyl-1,3-benzoxazol-6-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of specific signaling pathways that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Substituent Variations

The target compound’s structure includes a 2-methylbenzoxazole group and a methyl substituent on one nitrogen atom. Key structural analogs and their substituent differences are summarized below:

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea | Methyl, Benzoxazole | C₁₀H₁₁N₃OS | 161287-88-3 | Aromatic benzoxazole enhances electronic properties |

| 1,3-Diisopropylthiourea | Isopropyl groups | C₇H₁₆N₂S | 2986-17-6 | Bulky alkyl groups increase steric hindrance |

| 1-Butyl-3-phenyl-2-thiourea | Butyl, Phenyl | C₁₁H₁₆N₂S | 6336-01-2 | Aromatic phenyl group for π-interactions |

| 1-Benzoyl-3-phenyl-2-thiourea | Benzoyl, Phenyl | C₁₄H₁₂N₂OS | 4921-82-8 | Electron-withdrawing benzoyl group modifies reactivity |

Key Observations :

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., benzoxazole) often increase melting points due to enhanced intermolecular interactions. For example, a related benzodithiazine derivative () has a melting point of 271–272°C, suggesting high thermal stability for sulfur-containing heterocycles .

- Spectroscopy :

- IR : Thioureas typically exhibit N–H stretches (~3200–3400 cm⁻¹) and C=S stretches (~1250–1350 cm⁻¹). The benzoxazole group may introduce additional peaks for C–O (1250 cm⁻¹) and C=N (1645 cm⁻¹) .

- NMR : In related compounds, methyl groups on nitrogen appear at δ ~3.3 ppm (¹H), while aromatic protons in benzoxazole resonate at δ ~7.8–7.9 ppm .

Biological Activity

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea is a compound that has garnered attention in recent research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea moiety linked to a benzoxazole ring. Its chemical formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antibacterial Activity : The compound has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes. This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

- Antifungal Activity : Studies indicate that the compound possesses antifungal properties, demonstrating effectiveness against various fungal strains, including Candida albicans. The mechanism may involve inhibition of fungal cell wall synthesis or disruption of metabolic pathways .

- Anticancer Potential : Research has explored its potential as an anticancer agent, with evidence suggesting that it may inhibit specific signaling pathways critical for cancer cell survival and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial effects with low cytotoxicity towards human cells. The study concluded that this compound could be a promising candidate for developing new antibiotics .

- Antifungal Activity : In vitro testing against clinical isolates of Candida albicans showed that this compound effectively inhibited fungal growth, suggesting its potential as an antifungal treatment option .

- Cancer Research : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.